molecular formula C11H9NO2 B7798408 Methyl benzylidenecyanoacetate

Methyl benzylidenecyanoacetate

Cat. No.: B7798408
M. Wt: 187.19 g/mol
InChI Key: XLNFLJOWTRDNCX-UHFFFAOYSA-N
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Description

Methyl benzylidenecyanoacetate is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Biological Activity

Methyl benzylidenecyanoacetate (MBCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction between benzaldehyde and methyl cyanoacetate, often facilitated by a catalyst such as sodium acetate. The reaction typically yields MBCA in moderate to high yields, depending on the reaction conditions (temperature, time, and concentration) .

Biological Activities

MBCA exhibits a wide range of biological activities, which can be categorized as follows:

1. Antitumor Activity

Several studies have documented the antitumor properties of MBCA. For instance, research indicates that MBCA can inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

2. Antimicrobial Properties

MBCA has demonstrated antimicrobial activity against a variety of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting bacterial growth . The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Enzyme Inhibition

Research highlights MBCA's ability to inhibit specific enzymes, which can be beneficial in treating diseases where enzyme overactivity is a concern. For example, it has shown potential in inhibiting certain kinases involved in cancer progression .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, MBCA was tested on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The study concluded that MBCA could be a promising lead for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial effects of MBCA against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating strong potential for use in antibacterial formulations .

Research Findings

The following table summarizes key findings from various studies on the biological activities of MBCA:

Activity TypeFindingsReference
AntitumorInhibits proliferation in MCF-7 cells
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits specific kinases

Properties

IUPAC Name

methyl 2-cyano-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFLJOWTRDNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291336
Record name Methyl 2-cyano-3-phenyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-84-9
Record name Methyl 2-cyano-3-phenyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3695-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-3-phenyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.